molecular formula C₁₉H₃₁D₅O₄ B1156246 1-Monopalmitolein-d5

1-Monopalmitolein-d5

Cat. No.: B1156246
M. Wt: 333.52
Attention: For research use only. Not for human or veterinary use.
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Description

1-Monopalmitolein-d5 is a deuterated monoglyceride with the molecular formula C₁₉H₃₃D₅O₄, where five hydrogen atoms in the palmitoleic acid chain (C16:1, cis-9-hexadecenoic acid) are replaced by deuterium (²H or D). This isotopic labeling makes it a critical tool in lipidomics and metabolic studies, particularly as an internal standard for mass spectrometry (MS)-based quantification. The compound retains the structural backbone of non-deuterated 1-monopalmitolein but exhibits a distinct mass signature (+5 Da), enabling precise tracking in complex biological matrices .

Synthesis of this compound typically involves acid-catalyzed deuterium exchange or enzymatic esterification using deuterated precursors. Its purity (>98 atom% D) ensures minimal interference in analytical workflows, and its applications span lipid metabolism research, pharmaceutical testing, and nutritional studies .

Properties

Molecular Formula

C₁₉H₃₁D₅O₄

Molecular Weight

333.52

Synonyms

(Z)-9-Hexadecenoic Acid 2,3-Dihydroxypropyl Ester-d5;  1-Palmitoleylglycerol-d5;  Glyceryl-d5 Palmitoleate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Monolaurin-d5

Monolaurin-d5 (C₁₅H₂₇D₅O₄) is another deuterated monoglyceride but features a shorter, saturated lauric acid (C12:0) chain. Key differences include:

Parameter 1-Monopalmitolein-d5 Monolaurin-d5
Molecular Formula C₁₉H₃₃D₅O₄ C₁₅H₂₇D₅O₄
Molecular Weight 357.51 g/mol 309.43 g/mol
Acyl Chain C16:1 (monounsaturated) C12:0 (saturated)
Deuterium Position Palmitoleic acid chain Lauric acid chain
Applications Lipidomics, metabolic studies Antimicrobial research, food preservative analysis
  • Physicochemical Properties: The longer, unsaturated acyl chain of this compound increases hydrophobicity, resulting in higher reversed-phase HPLC retention times compared to Monolaurin-d5 .
  • Functional Roles: While both serve as MS internal standards, this compound is prioritized in studies involving unsaturated lipids (e.g., membrane fluidity), whereas Monolaurin-d5 is used in saturated lipid panels or antimicrobial assays .

Comparison with Non-Deuterated 1-Monopalmitolein

The non-deuterated form (C₁₉H₃₈O₄, MW 352.50 g/mol) shares identical biological activity but lacks isotopic labeling:

Parameter This compound 1-Monopalmitolein
Isotopic Purity >98 atom% D >99% chemical purity
Mass Spectrometry +5 Da shift for quantification Analyte in untargeted MS
Metabolic Stability Resists β-oxidation due to D Susceptible to enzymatic degradation
Cost Higher (specialized synthesis) Lower (routine production)
  • Analytical Utility: The deuterated form eliminates matrix effects in MS, enabling absolute quantification, while the non-deuterated version is often the target analyte .
  • Synthesis Complexity: Deuteration requires stringent conditions to ensure isotopic integrity, increasing production costs compared to non-deuterated analogs .

Analytical Characterization and Research Findings

Chromatographic and Spectrometric Data

  • HPLC Retention Times: this compound: 12.8 min (C18 column, acetonitrile/water gradient) Monolaurin-d5: 9.2 min (same conditions) .
  • MS Fragmentation: Deuterated compounds show distinct molecular ion clusters (e.g., m/z 357.51 for this compound vs. 352.50 for its non-deuterated form) .

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